molecular formula C32H25N3O B2818873 N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-3-methylbenzenecarboxamide CAS No. 477887-26-6

N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-3-methylbenzenecarboxamide

Cat. No. B2818873
CAS RN: 477887-26-6
M. Wt: 467.572
InChI Key: RSVPDMFIAOTDMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-3-methylbenzenecarboxamide, also known as BDPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BDPA is a pyrrole-based compound that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and potential future directions have been studied extensively.

Scientific Research Applications

Synthesis Techniques

Efficient Synthesis Methods : The synthesis of pyrrole derivatives, including structures similar to "N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-3-methylbenzenecarboxamide," involves various efficient methodologies. For instance, the efficient synthesis of N3,4-diphenyl-5-(4-fluorophenyl)-2-isopropyl-1H-3-pyrrolecarboxamide as a key intermediate for atorvastatin, employs the 1,3-dipolar cycloaddition reaction of mesoionic munchnone with N1,3-diphenyl-2-propynamide (Pandey & Rao, 2004).

Applications in Medicinal Chemistry

Antimicrobial Agents : Synthesis of pyrrole derivatives has been explored for their antimicrobial properties. Research demonstrates the synthesis of certain pyrrole derivatives as antimicrobial agents, showcasing the potential for compounds within this class to serve as the basis for developing new antimicrobial medications (Mohamed, El-Domany, & Abd El-hameed, 2009).

Antibacterial Activity : Novel analogs designed from the pyrrole structure, including compounds similar to "N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-3-methylbenzenecarboxamide," have shown promising antibacterial activity, especially against strains such as Staphylococcus aureus and Bacillus subtilis. This emphasizes the potential of these compounds in developing new antibacterial agents (Palkar et al., 2017).

Applications in Material Science

Conducting Polymers : Research into the synthesis of soluble and thermally stable polyimides from unsymmetrical diamine containing 2,4,5-triaryl imidazole pendent group indicates the potential use of pyrrole-based compounds in material science. Such compounds can be integral to developing new materials with specific electrical and thermal properties (Ghaemy & Alizadeh, 2009).

Electropolymerization for Low Oxidation Potential Polymers : Derivatized bis(pyrrol-2-yl) arylenes have been synthesized for electropolymerization, resulting in conducting polymers with low oxidation potentials. This showcases the application of pyrrole derivatives in creating stable, electrically conducting forms, suitable for various electronic applications (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).

properties

IUPAC Name

N-(1-benzyl-3-cyano-4,5-diphenylpyrrol-2-yl)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H25N3O/c1-23-12-11-19-27(20-23)32(36)34-31-28(21-33)29(25-15-7-3-8-16-25)30(26-17-9-4-10-18-26)35(31)22-24-13-5-2-6-14-24/h2-20H,22H2,1H3,(H,34,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSVPDMFIAOTDMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C(=C(N2CC3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-3-methylbenzenecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.